Lipophilicity (XLogP3-AA): Cyclopropyl vs. 4-Fluorophenyl Substituent
The target compound's lower lipophilicity, driven by the cyclopropyl group, is a key differentiator from the 4-fluorophenyl analog (CAS 1172496-50-2), which shows a markedly higher XLogP3-AA value [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5 |
| Comparator Or Baseline | Ethyl 4-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate (CAS 1172496-50-2); XLogP3-AA = 1.7 |
| Quantified Difference | ΔXLogP3-AA = 1.2 (comparator is 3.4x more lipophilic on the log scale) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2026). |
Why This Matters
A lower XLogP3-AA value suggests superior aqueous solubility and a potentially more favorable pharmacokinetic profile, making this compound a better choice for workflows prioritizing oral bioavailability or reduced non-specific binding.
- [1] PubChem. (2026). Computed Properties for CID 44062182 (CAS 1172732-61-4) and CID 44062129 (CAS 1172496-50-2). National Center for Biotechnology Information. View Source
